Hydroxythiohomosildenafil is a synthetic analogue of Sildenafil, a drug prescribed for erectile dysfunction. [, , , ] It belongs to the class of compounds known as phosphodiesterase-5 (PDE-5) inhibitors. [, , ] The compound has gained attention in scientific research due to its presence as an adulterant in herbal dietary supplements marketed for sexual enhancement. [, , , , , ]
Hydroxythiohomosildenafil is classified as a phosphodiesterase type 5 inhibitor. It was first identified as an adulterant in herbal dietary supplements marketed for sexual enhancement. The compound is characterized by a substitution of an oxygen atom with a sulfur atom in the pyrazolopyrimidine moiety of sildenafil, along with a hydroxyethyl group replacing the methyl group on the piperazine nitrogen . Its molecular formula is , with an average mass of approximately 520.668 Da.
The synthesis of hydroxythiohomosildenafil involves several steps starting from sildenafil. The general synthetic route includes:
The reaction conditions typically involve controlled environments to ensure purity and yield, employing reagents such as ammonium formate and acetonitrile under gradient elution conditions.
Hydroxythiohomosildenafil's molecular structure features:
Hydroxythiohomosildenafil can participate in various chemical reactions:
Common reagents for these reactions include ammonium formate and acetonitrile, often utilized under controlled temperature and pressure conditions to optimize yields .
The mechanism of action for hydroxythiohomosildenafil is primarily through:
Pharmacokinetics suggests that hydroxythiohomosildenafil shares absorption, distribution, metabolism, and excretion properties similar to those of sildenafil due to their structural similarities.
Hydroxythiohomosildenafil exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and potential therapeutic applications.
Hydroxythiohomosildenafil has several scientific applications:
Despite its potential applications, safety concerns regarding its use remain due to insufficient regulatory approval.
Hydroxythiohomosildenafil emerged as a significant player in the underground pharmaceutical landscape following the increased regulatory scrutiny of established phosphodiesterase-5 (PDE5) inhibitors. This synthetic analog was first identified as an adulterant in sexual enhancement products, continuing a dangerous trend of structural modification to circumvent drug safety regulations. Historical analyses reveal that homologation and bioisosteric replacement strategies became prevalent among illicit drug manufacturers after 2003, when homosildenafil (methyl-sildenafil) was initially detected in dietary supplements [2]. These structural manipulations aimed to evade standard regulatory detection methods while preserving the pharmacological activity of approved ED drugs.
The compound gained forensic significance following its implication in a documented sexual assault case where it was detected alongside thiosildenafil in pills purchased online. Analytical toxicology reports confirmed the suspect's claim of ingesting these pills before committing the offense, with hair analysis revealing hydroxythiohomosildenafil (24 pg/mg) and thiosildenafil (48 pg/mg) in proximal hair segments – the first biological detection of these compounds [1]. This case highlighted the compound's penetration into illicit online markets and its potential for abuse in drug-facilitated crimes.
Global regulatory responses have intensified following increased identification. Health Canada's 2025 surveillance data reveals hydroxythiohomosildenafil contamination in multiple unauthorized products including "Black Mamba Premium Triple Maximum" and "Etumax Royal Honey" seized from retail locations across British Columbia and Ontario [7]. The compound's persistence in the illicit market demonstrates the challenges in controlling structurally modified analogs, which frequently appear in products misleadingly marketed as "all-natural" supplements.
Table 1: Timeline of Hydroxythiohomosildenafil in Illicit Markets
Year | Event | Detection Context | Significance |
---|---|---|---|
2003 | First sildenafil analogs detected | Dietary supplements | Established pattern of PDE5 inhibitor adulteration [2] |
2014 | First biological detection | Sexual assault case investigation | Hydroxythiohomosildenafil identified in suspect's hair samples [1] |
2019-2024 | Regulatory identifications | Multiple product seizures | Detected in various sexual enhancement products globally [4] [7] |
2025 | Continued surveillance findings | Health Canada alerts | Presence in honey-based products and capsules [7] |
Analytical research indicates hydroxythiohomosildenafil belongs to the second-generation designer PDE5 inhibitors characterized by dual structural modifications – typically involving ring expansion and heteroatom substitutions. This places it among more complex analogs like dimethyldithiodenafil and dimethylthiocarbodenafil, which began appearing after 2013 as regulatory pressure increased on first-generation analogs [4]. The compound's continued presence underscores the evolving "cat-and-mouse" dynamic between illicit manufacturers and regulatory agencies.
Hydroxythiohomosildenafil represents a dual-modification analog of sildenafil, incorporating both homologation and bioisosteric replacement strategies. Its core structure maintains the characteristic pyrazolopyrimidinone pharmacophore essential for PDE5 inhibition, but introduces critical modifications at two key sites: 1) A piperazine ring expansion (homologation), and 2) A carbonyl-to-thiocarbonyl substitution (bioisosteric replacement) [1] [4]. These strategic alterations aim to preserve pharmacological activity while altering chemical properties to evade standard detection protocols.
The primary structural deviation from sildenafil occurs through homologation at the piperazine moiety. Where sildenafil contains a methylpiperazine group, hydroxythiohomosildenafil incorporates an ethylpiperazine system – a modification shared with homosildenafil. This homologation increases molecular weight (488.61 g·mol⁻¹ vs. sildenafil's 474.58 g·mol⁻¹) and lipophilicity, potentially enhancing tissue penetration [2]. The second critical modification involves thiocarbonyl substitution at the pyrimidine C2 position, replacing sildenafil's carbonyl oxygen with sulfur. This thioamide modification significantly alters electronic distribution and hydrogen-bonding capacity, impacting receptor binding and metabolic stability [4].
Table 2: Structural and Functional Comparison of Hydroxythiohomosildenafil and Related Compounds
Compound | Core Modification | Molecular Formula | PDE5 Inhibition Relative to Sildenafil | Key Analytical Identifiers |
---|---|---|---|---|
Sildenafil | Reference compound | C₂₂H₃₀N₆O₄S | 100% | λmax 249 nm; MW 474.58 [8] |
Homosildenafil | Piperazine ring extension | C₂₃H₃₂N₆O₄S | 35% | λmax 230-285 nm; MW 488.61 [2] |
Thiosildenafil | Thioketone substitution | C₂₂H₃₀N₆O₃S₂ | Not reported | Characteristic MS/MS fragments [1] |
Hydroxythiohomosildenafil | Piperazine extension + Thioketone | C₂₃H₃₂N₆O₃S₂ | Not quantified | λmax 284, 356 nm; MW 504.65 [1] [4] |
Hydroxythiohomosildenafil metabolite | Hydroxylated derivative | C₂₃H₃₂N₆O₄S | Not reported | Detected in hair analysis [1] |
Analytical characterization reveals distinctive spectral properties enabling identification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis shows characteristic fragmentation patterns including m/z transitions at 505→369 and 505→297 under positive electrospray ionization [1]. Unlike first-generation analogs, hydroxythiohomosildenafil exhibits altered ultraviolet absorption profiles with λmax at 284 nm and 356 nm – a significant spectral shift from sildenafil's 249 nm maximum [4]. Nuclear magnetic resonance (NMR) studies further confirm structural features through chemical shifts in the thiocarbonyl region (δ 190-200 ppm) and ethylpiperazine proton resonances [4].
The compound's structural position within the sildenafil analog landscape reflects evolutionary design trends. Initially, analog development focused on single modifications (e.g., homosildenafil's piperazine extension or acetildenafil's sulfonyl modification). Hydroxythiohomosildenafil represents a more sophisticated approach combining multiple modifications, resulting in enhanced analytical evasion capabilities. Its detection alongside thiosildenafil and carbodenafil analogs in powdered products acquired from online markets demonstrates its role in the expanding portfolio of structurally modified PDE5 inhibitors [4]. These compounds present significant challenges to drug monitoring programs due to the absence of reference standards and constantly evolving structural profiles.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: